N-methoxy-N-methylcyclohexanecarboxamide N-methoxy-N-methylcyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 80783-98-8
VCID: VC2037954
InChI: InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
SMILES: CN(C(=O)C1CCCCC1)OC
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

N-methoxy-N-methylcyclohexanecarboxamide

CAS No.: 80783-98-8

Cat. No.: VC2037954

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

N-methoxy-N-methylcyclohexanecarboxamide - 80783-98-8

CAS No. 80783-98-8
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name N-methoxy-N-methylcyclohexanecarboxamide
Standard InChI InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Standard InChI Key MVBZPHKLBBUMNK-UHFFFAOYSA-N
SMILES CN(C(=O)C1CCCCC1)OC
Canonical SMILES CN(C(=O)C1CCCCC1)OC

Basic Identification and Properties

N-methoxy-N-methylcyclohexanecarboxamide is an amide derivative featuring a cyclohexane ring. It belongs to the Weinreb amide family, a class of compounds widely utilized in organic synthesis. The structural arrangement of this compound confers unique reactivity that makes it valuable in various chemical transformations.

Chemical Identity and Physical Properties

The compound can be identified through several standardized chemical descriptors as presented in Table 1:

ParameterValue
IUPAC NameN-methoxy-N-methylcyclohexanecarboxamide
CAS Number80783-98-8
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
InChIInChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
InChIKeyMVBZPHKLBBUMNK-UHFFFAOYSA-N
SMILESCN(C(=O)C1CCCCC1)OC

The physical properties of N-methoxy-N-methylcyclohexanecarboxamide provide insight into its behavior in different environmental conditions and its potential applications in chemical processes. Table 2 presents these key physical properties:

Physical PropertyValue
Physical StateColorless oil at room temperature
Density1.0±0.1 g/cm³
Boiling Point223.1±23.0 °C at 760 mmHg
Flash Point88.7±22.6 °C
SolubilitySoluble in common organic solvents

Understanding these physical and chemical properties is essential for handling this compound effectively in laboratory and industrial settings .

Spectroscopic Characterization

Spectroscopic data provides crucial information for confirming the identity and purity of N-methoxy-N-methylcyclohexanecarboxamide. The following spectroscopic parameters have been reported:

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (300 MHz, CDCl₃): δ 3.70 (s, 3H), 3.18 (s, 3H), 2.64-2.72 (m, 1H), 1.73-1.81 (m, 5H), 1.46-1.50 (m, 2H), 1.25-1.28 (m, 3H) .

The NMR spectrum confirms the structural elements of the compound, with signals corresponding to the methoxy group (3.70 ppm), N-methyl group (3.18 ppm), and the cyclohexane ring protons (2.72-1.25 ppm).

Infrared Spectroscopy Data

FT-IR (film): 2931, 2855, 1658 (C=O), 1449, 1177, 1116, 994 cm⁻¹ .

The infrared spectrum reveals characteristic absorption bands, notably the strong carbonyl (C=O) stretching at 1658 cm⁻¹, confirming the amide functionality.

Mass Spectrometry Data

MS m/z (%): 171 (M⁺, 2), 111 (39), 83 (c-C₆H₁₁⁺, 100), 55 (44) .

The mass spectrum shows the molecular ion peak at m/z 171, consistent with the calculated molecular weight, along with characteristic fragmentation patterns that serve as a fingerprint for identification purposes.

Synthesis Methods

The synthesis of N-methoxy-N-methylcyclohexanecarboxamide can be achieved through various routes, depending on the available starting materials and desired reaction conditions.

General Synthetic Approaches

Several methods for synthesizing N-methoxy-N-methylcyclohexanecarboxamide have been reported in the literature. The most common approach involves the reaction of cyclohexanecarboxylic acid with N,O-dimethylhydroxylamine . This reaction typically proceeds through the formation of an activated acyl intermediate, which subsequently undergoes nucleophilic attack by the amine.

Detailed Synthesis Procedure

A well-documented synthesis protocol involves the following steps:

  • Preparation of the reaction mixture: A solution of N,O-dimethylhydroxylamine and cyclohexanecarboxylic acid is prepared in dry toluene at 0°C.

  • Addition of activating agent: A solution of phosphorus trichloride (PCl₃) in dry toluene is added dropwise to the mixture.

  • Reaction completion: The mixture is warmed to room temperature and then stirred at 60°C for approximately 30 minutes.

  • Work-up procedure: After cooling, the reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • Purification: The combined organic layers are dried, and the solvent is removed under vacuum. The product is purified by column chromatography to yield N-methoxy-N-methylcyclohexanecarboxamide as a colorless oil with a reported yield of approximately 97% .

An alternative synthetic route involves using S-2-pyridyl thiocarbamate as an intermediate, which also produces N-methoxy-N-methylcyclohexanecarboxamide with good yields .

Reactivity and Chemical Properties

Functional Group Characteristics

N-methoxy-N-methylcyclohexanecarboxamide possesses unique reactivity due to its Weinreb amide functionality. The presence of the N-methoxy group adjacent to the carbonyl creates distinctive electronic properties that influence its chemical behavior.

Reaction Mechanisms

The compound's primary value in organic synthesis stems from its ability to react with various nucleophiles without over-addition. This is attributed to the formation of a stable metal-chelated intermediate during nucleophilic attack on the carbonyl carbon. This chelation prevents further nucleophilic addition until the reaction mixture is quenched, allowing for controlled conversion to ketones, aldehydes, or other carbonyl derivatives .

Applications in Synthetic Chemistry

N-methoxy-N-methylcyclohexanecarboxamide finds extensive applications in organic synthesis as a versatile intermediate.

Role in Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the preparation of ketones. It offers several advantages over traditional methods:

  • Prevention of over-addition: The formation of a stable tetrahedral intermediate prevents multiple additions of nucleophiles.

  • Selective reactivity: The compound can be selectively converted to various functional groups depending on the reagents used.

  • Compatibility with various reagents: It demonstrates compatibility with a wide range of organometallic reagents, including Grignard reagents and organolithium compounds.

Medicinal Chemistry Applications

In the field of medicinal chemistry, N-methoxy-N-methylcyclohexanecarboxamide serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural analogs have been investigated for potential antimicrobial properties, suggesting possible applications in drug development.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the quantitative analysis of N-methoxy-N-methylcyclohexanecarboxamide. These techniques allow for the separation and detection of the compound with high sensitivity and selectivity.

Spectroscopic Methods

In addition to the spectroscopic data mentioned earlier, various analytical techniques such as UV-Vis spectroscopy and mass spectrometry can be utilized for the identification and quantification of N-methoxy-N-methylcyclohexanecarboxamide in complex matrices .

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